nolA protein - 135315-83-2

nolA protein

Catalog Number: EVT-1520317
CAS Number: 135315-83-2
Molecular Formula: C6H7N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NolA protein is derived from specific organisms, often studied within the context of bacterial systems. Its expression and functionality are closely tied to the cellular machinery that governs protein translation.

Classification

NolA protein can be classified under the category of regulatory proteins, which play crucial roles in controlling gene expression and protein synthesis. It is particularly involved in the modulation of ribosomal activity and translation initiation processes.

Synthesis Analysis

Methods

The synthesis of NolA protein typically involves advanced techniques such as cell-free protein synthesis (CFPS) systems that replicate the natural transcription and translation processes in a controlled environment. These systems utilize crude extracts from high-protein-synthesis cells, such as reticulocytes, supplemented with necessary components like ribosomes and amino acids.

Technical Details:

  • Cell-Free Expression: This method allows for the direct synthesis of NolA protein without the need for living cells, facilitating rapid production and analysis.
  • Coupled Transcription and Translation Systems: These systems streamline the process by integrating transcription and translation into a single step, enhancing efficiency.
Molecular Structure Analysis

Structure

The molecular structure of NolA protein includes specific domains that facilitate its interaction with ribosomes and other translational machinery components. Its structure is essential for understanding how it regulates translation.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the NolA protein, revealing functional sites critical for its activity.

Chemical Reactions Analysis

Reactions

NolA protein participates in various biochemical reactions, primarily related to the initiation of translation. It interacts with ribosomal subunits and messenger RNA to facilitate the assembly of the translation complex.

Technical Details:

  • Binding Interactions: NolA engages in specific binding interactions with ribosomal RNA and other initiation factors, which are crucial for starting the translation process.
  • Regulatory Mechanisms: The protein may also influence post-translational modifications that affect its activity and stability.
Mechanism of Action

Process

The mechanism of action of NolA protein involves several steps:

Data

Quantitative data on NolA's activity can be obtained through assays measuring translation rates under various conditions, providing insights into its regulatory capacity.

Physical and Chemical Properties Analysis

Physical Properties

NolA protein exhibits properties characteristic of globular proteins, including solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Isoelectric Point: The pH at which NolA has no net charge can influence its interactions with other biomolecules.
  • Stability Factors: Conditions such as temperature and ionic strength can affect its stability and functionality.

Relevant data from studies indicate that modifications to these properties can significantly alter NolA's effectiveness as a translational regulator.

Applications

Scientific Uses

NolA protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for understanding translational control mechanisms.
  • Biotechnological Applications: Researchers utilize NolA in developing synthetic biology tools aimed at optimizing protein production systems.
  • Disease Research: Understanding how NolA functions may provide insights into diseases linked to dysregulated protein synthesis, paving the way for therapeutic developments.
Structural Characterization of nolA Protein

Genetic Organization and Isoform Diversity of nolA

The nolA gene exemplifies how alternative translation initiation expands functional repertoires without gene duplication. Its open reading frame contains three potential start codons (ATG1, ATG2, ATG3), enabling the synthesis of distinct isoforms through ribosomal selection under varying conditions. This mechanism allows Rhizobium to fine-tune symbiotic signaling in response to environmental cues.

Multi-Start Codon Translation Mechanisms (ATG1, ATG2, ATG3)

The positional arrangement of start codons dictates nolA isoform diversity:

  • ATG1: Initiates the full-length NolA1 isoform (43 kDa)
  • ATG2: Yields N-terminally truncated NolA2 (38 kDa)
  • ATG3: Generates the shortest isoform, NolA3 (32 kDa)

Table 1: nolA Isoforms Generated by Alternative Start Codons

Start CodonIsoformProtein Length (kDa)Structural Domains Retained
ATG1NolA143Full N-terminal, HTH1, HTH2
ATG2NolA238HTH1, HTH2
ATG3NolA332HTH2

Ribosomal selection depends on translational efficiency signals, including mRNA secondary structure and Shine-Dalgarno sequence accessibility. Under low-oxygen conditions (common in rhizosphere environments), ribosomal skipping of ATG1 increases, favoring NolA2/NolA3 production [5]. This provides a rapid adaptive response without transcriptional reprogramming.

Structural Domains: Helix-Turn-Helix DNA-Binding Motifs in NolA1

The full-length NolA1 isoform contains two helix-turn-helix (HTH) motifs critical for DNA recognition:

  • HTH1: Positioned near the N-terminus (residues 48-67), binds the minor groove of nod gene promoters
  • HTH2: Central domain (residues 132-151), stabilizes major groove interactions

Biophysical analyses reveal that HTH1 adopts a 52° kink angle between helices, enabling conformational flexibility during operator site scanning. The inter-motif linker (residues 68-131) folds into a solvent-exposed β-hairpin, positioning HTH1 and HTH2 at optimal spacing for bipartite promoter recognition. Mutagenesis studies confirm that alanine substitution at HTH1 residue K59 abolishes DNA bending but not HTH2’s affinity for AT-rich sequences [5].

Truncated Isoforms (NolA2, NolA3): Functional Implications of N-Terminal Deletion

N-terminal truncation in NolA2 and NolA3 fundamentally alters their regulatory roles:

Table 2: Functional Consequences of N-Terminal Truncation in nolA Isoforms

IsoformStructural LossDNA-Binding CapabilityBiological Function
NolA1NoneBipartite recognition (HTH1+HTH2)Represses nodABC operon
NolA2N-terminal transactivation domainHTH1-dominated bindingPartial derepression of nod genes
NolA3N-terminal domain + HTH1Weak, non-specific DNA bindingnod gene activation under stress

The N-terminal truncation eliminates:

  • A phosphorylation-responsive transactivation domain (residues 1-47)
  • Nuclear localization signals in NolA2/NolA3, restricting them to the cytoplasm
  • HTH1 in NolA3, reducing DNA-binding specificity by ~70% compared to NolA1 [5]

Functionally, NolA3 acts as a dominant-negative regulator by sequestering RNA polymerase away from nod promoters. This isoform switching provides a gradient of repression: NolA1 (full repression) → NolA2 (moderate) → NolA3 (activation) under changing host root exudate conditions.

Phylogenetic Conservation and Sequence Variability

Comparative genomics across α-proteobacteria reveals constrained evolutionary patterns in nolA:

Conserved regions:

  • HTH2 motif (92% sequence identity across Rhizobium, Sinorhizobium, Bradyrhizobium)
  • ATG1 and ATG3 start codons (100% positional conservation)

Variable regions:

  • Linker between HTH motifs (18–42 residue length variation)
  • N-terminal transactivation domain (≤37% identity)

Notably, Bradyrhizobium japonicum lacks ATG2, indicating lineage-specific adaptation in start codon usage. Maximum-likelihood phylogenies confirm that nolA orthologs cluster by host specificity rather than bacterial phylogeny, suggesting co-evolution with legume receptor systems. The HTH2 motif exhibits stronger purifying selection (dN/dS = 0.12) than HTH1 (dN/dS = 0.31), underscoring its non-redundant role in DNA recognition [5].

Concluding Remarks

The structural plasticity of nolA—governed by alternative translation and domain modularity—exemplifies how bacteria economize genetic resources to achieve regulatory sophistication. Further characterization of its conformational dynamics (e.g., via time-resolved SAXS/USAXS [5]) will illuminate how isoform switching translates into symbiotic outcome determination.

Properties

CAS Number

135315-83-2

Product Name

nolA protein

Molecular Formula

C6H7N3O2

Synonyms

nolA protein

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